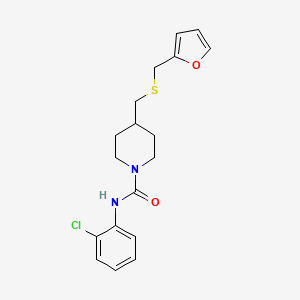
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, commonly known as CT-3, is a synthetic cannabinoid that was first synthesized in the 1990s. Cannabinoids are a class of compounds that interact with the endocannabinoid system in the human body, which is involved in regulating various physiological processes, including pain, appetite, and mood. CT-3 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
作用机制
CT-3 interacts with the endocannabinoid system in the human body, specifically with the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by CT-3 leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CT-3 has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. CT-3 has a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
One advantage of CT-3 is its relatively low toxicity profile, which makes it a suitable candidate for further preclinical and clinical studies. However, one limitation is its relatively low potency compared to other synthetic cannabinoids, which may limit its potential therapeutic applications.
未来方向
1. Further studies are needed to elucidate the precise mechanism of action of CT-3 and its potential therapeutic applications.
2. Preclinical studies are needed to assess the safety and efficacy of CT-3 in animal models of various diseases, including pain, inflammation, and cancer.
3. Clinical studies are needed to assess the safety and efficacy of CT-3 in humans, particularly in the treatment of pain and inflammation.
4. Studies are needed to explore the potential use of CT-3 in combination with other drugs or therapies for the treatment of various diseases.
5. Further studies are needed to optimize the synthesis method of CT-3 and to develop more potent derivatives with improved therapeutic properties.
In conclusion, CT-3 is a synthetic cannabinoid that has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain, and has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to elucidate the precise mechanism of action of CT-3 and its potential therapeutic applications, as well as to assess its safety and efficacy in preclinical and clinical studies.
合成方法
CT-3 can be synthesized using a variety of methods, including the reaction of 4-piperidone with 2-chlorobenzaldehyde, followed by reaction with furan-2-carbaldehyde and thioacetic acid. The resulting compound is then converted to the carboxamide derivative using a suitable reagent.
科学研究应用
CT-3 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. CT-3 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPADXQNZLNDFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

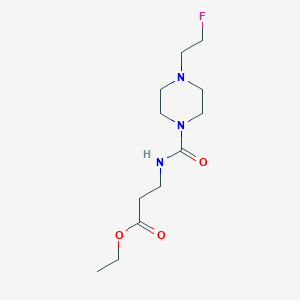
![8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2382966.png)


![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)

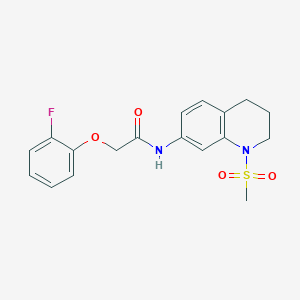
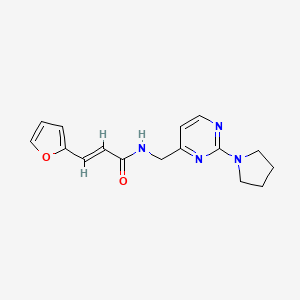
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)
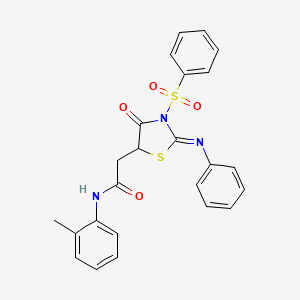
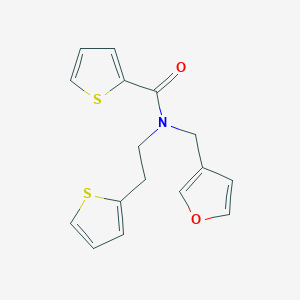
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)